molecular formula C15H16N8 B6453487 3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2549014-37-9

3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B6453487
CAS No.: 2549014-37-9
M. Wt: 308.34 g/mol
InChI Key: QRSKRGOWUZRIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3- and 6-positions. The 3-position bears a piperazine ring fused to a pyrazine moiety, while the 6-position is substituted with a pyrazole group (Fig. 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition and ligand-receptor interactions. The pyridazine core provides a planar scaffold for π-π stacking, while the pyrazine-piperazine moiety introduces hydrogen-bonding capabilities and enhanced solubility due to nitrogen-rich substituents .

Properties

IUPAC Name

3-(4-pyrazin-2-ylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8/c1-4-18-23(7-1)14-3-2-13(19-20-14)21-8-10-22(11-9-21)15-12-16-5-6-17-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKRGOWUZRIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazinyl piperazine intermediate: This step involves the reaction of pyrazine with piperazine under controlled conditions to form the pyrazinyl piperazine intermediate.

    Cyclization with pyridazine: The intermediate is then reacted with a pyridazine derivative under cyclization conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, tuberculosis, and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Compound Name Core Structure 3-Position Substituent 6-Position Substituent Key Features/Implications Evidence ID
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Pyridazine Piperidine Pyrazole Reduced polarity; enhanced lipophilicity
3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine Pyridazine Piperazine 1,2,4-Triazole Increased metabolic stability; stronger H-bonding
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine Aniline (aromatic amine) Pyrazole Planar structure; π-π interactions
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Pyrazine-methyl-piperazine 1,3-Dimethylpyrazole Kinase inhibition potential; bulkier substituents
Ethyl 6-(4-(2-methoxypyridin-3-yl)piperazin-1-yl)-2-azaspiro[3.4]octane-2-carboxylate Spirocyclic scaffold Methoxypyridyl-piperazine Ethyl ester (spirocyclic) Enhanced target selectivity; steric complexity

Detailed Analysis of Substituent Impact

Piperazine vs. Piperidine at the 3-Position

The target compound’s piperazine-pyrazine substituent (vs. piperidine in ) introduces two additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. Piperazine’s conformational flexibility and basicity may improve solubility and receptor binding compared to piperidine, which lacks a second nitrogen and is more lipophilic .

Pyrazole vs. Triazole at the 6-Position

However, pyrazole’s smaller size may favor steric compatibility in tight binding pockets .

Aromatic Amine vs. Heterocyclic Substituents

The aniline-substituted analog in exhibits planarity and intramolecular S(6) hydrogen-bonding motifs, stabilizing its conformation.

Core Structure Variations

Compounds with imidazo[4,5-b]pyridine () or spirocyclic scaffolds () demonstrate the importance of core rigidity. The pyridazine core in the target compound balances planarity and flexibility, facilitating π-π interactions while accommodating bulky substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.